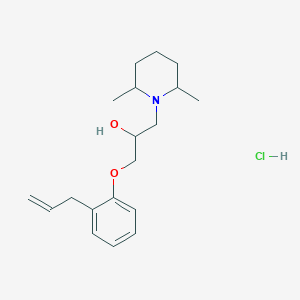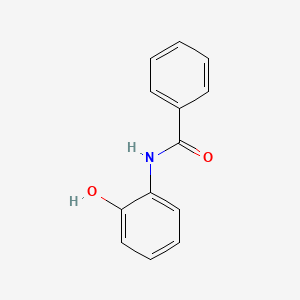
1-(3-chlorophenyl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine
Descripción general
Descripción
1-(3-chlorophenyl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a piperazine derivative that exhibits a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Aplicaciones Científicas De Investigación
Antitumor and Anticancer Activity
A significant application of compounds related to 1-(3-chlorophenyl)piperazine includes antitumor and anticancer activities. Various derivatives have shown promising results in this field:
- Triazine derivatives bearing piperazine amide moiety, including compounds with 3-chlorophenyl substitutions, demonstrated notable antiproliferative agents against MCF-7 breast cancer cells, indicating potential in cancer therapy (Yurttaş et al., 2014).
- Cyclopropyl derivatives of 1-(4-Chlorophenyl) piperazin-1-yl methanone showed invitro anticancer activity against human breast cancer cell lines (Mallikarjuna et al., 2014).
Antibacterial and Antifungal Activities
Several studies have highlighted the potential of 1-(3-chlorophenyl)piperazine derivatives in combating bacterial and fungal infections:
- Azole-containing piperazine derivatives exhibited moderate to significant antibacterial and antifungal activities, with some compounds showing remarkable antimicrobial efficacy (Gan et al., 2010).
- Novel piperazine and triazolo-pyrazine derivatives demonstrated superior antimicrobial activity against bacterial strains like A. baumannii (Patil et al., 2021).
Allosteric Enhancement and Other Biological Evaluations
Compounds containing 1-(3-chlorophenyl)piperazine have also been studied for their ability to enhance the function of biological receptors and other activities:
- Thiophene derivatives enhanced the A1-adenosine receptor, with specific substituents on the piperazine ring influencing allosteric enhancer activity (Romagnoli et al., 2008).
- Research on tertiary amino alcohols of the piperazine series indicated their potential effect on tumor DNA methylation processes (Hakobyan et al., 2020).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2/c20-17-6-3-7-18(14-17)21-8-10-22(11-9-21)19-12-15-4-1-2-5-16(15)13-19/h1-7,14,19H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFXKEDCIWKUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC3=CC=CC=C3C2)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B5124324.png)



![(2R*,6S*)-4-(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B5124346.png)
![N-(5-{[(4-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5124350.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5124380.png)
![2-(4-methylbenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5124402.png)
![4-fluoro-3-[(heptafluoropropyl)sulfonyl]benzoic acid](/img/structure/B5124405.png)
![2-methyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5124411.png)
![ethyl 2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5124414.png)
![4-(2,3-dimethylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5124420.png)
